2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine
Description
2-(5-Butyl-2-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by a 5-butyl and 2-methyl group on the indole ring. Its molecular formula is C₁₅H₂₂N₂, with a molecular weight of 230.35 g/mol. The compound’s structure confers unique physicochemical properties, including increased lipophilicity due to the butyl chain, which may enhance blood-brain barrier permeability compared to simpler analogs .
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C15H22N2/c1-3-4-5-12-6-7-15-14(10-12)13(8-9-16)11(2)17-15/h6-7,10,17H,3-5,8-9,16H2,1-2H3 |
InChI Key |
ZGJIJGUYYAFIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2CCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methyl-substituted aldehyde or ketone .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties of 2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine and related compounds:
Key Observations :
- Halogen vs. Alkyl : Bromine at position 5 () introduces electronegativity and bulk, enabling halogen bonding but likely reducing metabolic stability compared to alkyl groups .
- Methoxy Substitution : Methoxy groups () enhance hydrogen-bonding capacity, which may improve receptor binding but reduce CNS penetration due to polarity .
HSP90 Inhibition ()
Compounds with 5-alkyl substituents (ethyl, propyl) show conserved hydrogen bonding with HSP90 residues (GLU527, TYR604) .
Serotonin Receptor Affinity ()
The unsubstituted 5-butyl analog () interacts with 5HT1A and S1PR3 receptors. The addition of a 2-methyl group in the target compound may enhance selectivity for serotonin receptors by stabilizing the indole ring conformation .
Toxicity Considerations
NBOMe derivatives () demonstrate high toxicity due to N-benzyl substitutions, which are absent in the target compound. However, the butyl chain’s metabolic oxidation to carboxylic acids could introduce hepatotoxicity risks, requiring further study .
Biological Activity
2-(5-butyl-2-methyl-1H-indol-3-yl)ethanamine is a novel compound within the indole family, notable for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. Its structure, characterized by a butyl substitution on the indole ring, influences its pharmacological profile and interactions with biological targets.
The biological activity of this compound is thought to be mediated through its interaction with various neurotransmitter receptors, particularly serotonin receptors. These interactions may influence neurotransmitter dynamics, which could have implications for mood disorders and other neurological conditions. Additionally, ongoing studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through specific biochemical pathways .
Research Findings
Recent studies have begun to elucidate the biological activities associated with this compound. Below are key findings from various research efforts:
Binding Affinity and Biological Targets
- Serotonin Receptors : Initial findings indicate that this compound may bind to serotonin receptors, which are critical in regulating mood and anxiety.
- Anticancer Activity : In vitro studies have demonstrated that derivatives of indole compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
The following table summarizes structural characteristics and biological activities of compounds similar to this compound:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-(5-sec-butyl-1H-indol-3-yl)ethanamine | Contains a sec-butyl group | Potentially similar receptor interactions |
| 2-(5-methyl-1H-indol-3-yl)ethanamine | Features a methyl group at the 5-position | Varying effects on neurotransmitter systems |
| 2-(6-methoxy-1H-indol-3-yl)ethanamine | Contains a methoxy group at the 6-position | Investigated for anti-inflammatory properties |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neuropharmacological Effects : A study focused on the modulation of serotonin pathways indicated that compounds similar to this compound show promise in treating depression and anxiety disorders.
- Anticancer Properties : Research involving various indole derivatives has shown that certain modifications can enhance cytotoxic effects against breast adenocarcinoma (MCF-7) and melanoma cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest at the G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
